molecular formula C16H12INO B1413230 (3Z)-3-[(2-Iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one CAS No. 1616502-83-0

(3Z)-3-[(2-Iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one

Cat. No. B1413230
CAS RN: 1616502-83-0
M. Wt: 361.18 g/mol
InChI Key: MZZKEHWONMVXCS-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the iodophenyl group suggests that it may have been synthesized for specific reactivity or for use in further reactions .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, indole derivatives are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and various addition and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could potentially make the compound heavier and more polar .

Scientific Research Applications

Structural Analysis and Comparison

The solid-state structures of several substituted 3-methylidene-1H-indol-2(3H)-one derivatives, which are closely related to the compound , have been extensively studied through single-crystal X-ray diffraction. These studies provide a detailed comparison of their structures, revealing key insights into the intermolecular hydrogen bonding patterns among these compounds, which are critical for their potential applications in molecular design and pharmacology (Spencer et al., 2010).

Chemical Synthesis and Reactions

Research on the acylation of Fischer’s base with methyl aroylpyruvates, producing compounds similar to the one , has expanded our understanding of the synthetic pathways that can be used to create such molecules. These findings are vital for developing new synthetic methodologies in organic chemistry, potentially leading to the discovery of novel therapeutics and materials (Rozdyalovskaya et al., 2018).

Molecular and Crystal Structure Studies

Investigations into the molecular and crystal structures of similar indole derivatives provide foundational knowledge for understanding the physicochemical properties of these compounds. Such studies are crucial for the development of new materials and drugs, as they offer insights into the stability, reactivity, and interaction potential of these molecules (Karalı, 2021).

Antimicrobial Applications

The synthesis and evaluation of ethoxyphthalimide derivatized spiro[indole-3,5′-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones, related to the target compound, have shown significant antimicrobial activity. Such research is instrumental in the ongoing search for new antimicrobial agents, which is a critical area in medical research, particularly in the face of rising antibiotic resistance (Thadhaney et al., 2010).

Proteomic Analysis and Hepatotoxicity Studies

Proteomic analysis of the effects of a synthetic anti-angiogenic compound structurally similar to the one has provided valuable insights into its hepatotoxic mechanism. Such studies are crucial for drug safety evaluation, helping to identify potential biomarkers for hepatotoxicity and contributing to the development of safer pharmaceutical agents (Wang et al., 2010).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to store the compound in cool, dry conditions in well-sealed containers. It may be sensitive to light and moisture .

properties

IUPAC Name

3-[(2-iodophenyl)methylidene]-1-methylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO/c1-18-15-9-5-3-7-12(15)13(16(18)19)10-11-6-2-4-8-14(11)17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZKEHWONMVXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC3=CC=CC=C3I)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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